Biotin d-sulfoxide

Vue d'ensemble

Description

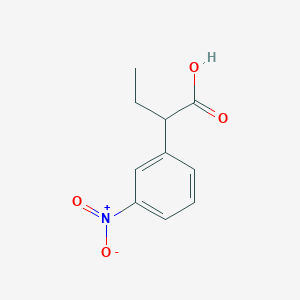

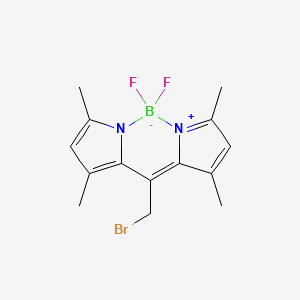

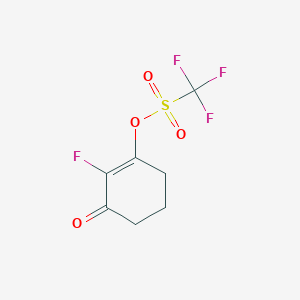

Biotin d-sulfoxide is a substance formed when biotin is exposed to certain oxidants, including ultraviolet light in the presence of oxygen . It is composed of two rings to which a valeric acid moiety is attached as a side chain . This compound is essential for all organisms .

Synthesis Analysis

Biotin d-sulfoxide can be synthesized by the esterification reaction . During the oligonucleotide synthesis, the sulfur atom in the biotin gets oxidized to sulfoxide by the oxidizing reagent, iodine/pyridine/water .Molecular Structure Analysis

The chemical structure of the biotin molecule, which is the base for Biotin d-sulfoxide, is composed of two rings to which a valeric acid moiety is attached as a side chain . One of the rings contains a ureido group (N-CO-N) which is involved in the binding of the vitamin to avidin, a glycoprotein found in egg-white that has an extremely high binding affinity toward biotin .Chemical Reactions Analysis

Biotin d-sulfoxide is efficiently catabolized by bacterial particulate preparations and exhibits mutual competition as substrates . The production of CO2 is most rapid from biotin d-sulfoxide .Physical And Chemical Properties Analysis

Biotin, the base for Biotin d-sulfoxide, is a water-soluble B-complex vitamin . It has a pKa of 4.5, thus, it exists at physiological pHs mainly in the anionic de-protonated form . Biotin is essential for all organisms .Applications De Recherche Scientifique

Oxidation Processes and Kinetics

The oxidation of biotin, a B-vitamin, to biotin sulfoxide is a crucial biochemical reaction. Research by Ramalingaiah et al. (2007) explored the kinetics of this process, catalyzed by Os(VIII) and chloramine-T in alkaline medium. Their study provided insights into the mechanistic aspects of this oxidation, highlighting the relevance of biotin sulfoxide formation in biochemical pathways (Ramalingaiah, Jagadeesh, & Puttaswamy, 2007).

Enzymatic Reduction

Biotin sulfoxide reductase, an enzyme from Rhodobacter sphaeroides, facilitates the reduction of d-biotin d-sulfoxide to biotin. Studies by Pollock and Barber (2001) have detailed its kinetic and mechanistic properties, demonstrating its role in biotin production and recovery, and potentially in protecting cells against oxidative damage (Pollock & Barber, 2001).

Chemical Tagging and Bioconjugation

Biotin, including its sulfoxide form, is used in biochemical tagging and conjugation processes. Cotton, Wells, and Seiple (2021) developed oxaziridine reagents that react with biotin, including biotin sulfoxide, to produce stable sulfimide products. This method, termed biotin redox-activated chemical tagging (BioReACT), allows for the selective labeling of proteins and DNA with small molecules, expanding the utility of biotin in bioconjugation (Cotton, Wells, & Seiple, 2021).

Structural and Functional Studies in Enzymes

Research has also focused on the role of biotin sulfoxide in enzyme functionality. For instance, Pollock and Barber (2000) studied the essential role of Serine 121 in biotin sulfoxide reductase, critical for its catalytic activity (Pollock & Barber, 2000).

Role in Glycoantigen Synthesis and Immunoanalysis

Collot et al. (2008) utilized biotin sulfone, an oxidized form of biotin, in the synthesis and immobilization of oligosaccharides for immunoanalysis. This strategy was effective for the analysis of antibody response against Candida albicans, indicating the potential of biotin derivatives like biotin sulfoxide in glycoantigen synthesis and analysis (Collot, Sendid, Fievez, et al., 2008).

Role in Biochemical Synthesis

The synthesis of biotin, which involves biotin sulfoxide as an intermediate, is catalyzed by enzymes like biotin synthase. Farrar and Jarrett (2009) explored the protein residues that control the reaction trajectory in S-adenosylmethionine radical enzymes like biotin synthase, which plays a critical role in the oxidative addition of sulfur in the biotin synthesis pathway (Farrar & Jarrett, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin d-sulfoxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)

![Octahydro-1h-pyrrolo[2,3-b]pyridine](/img/structure/B3325615.png)

![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)

![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)